N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine
Description
Structure
3D Structure
Properties
IUPAC Name |
2-[(4-fluorophenyl)methyl-methylsulfonylamino]acetic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12FNO4S/c1-17(15,16)12(7-10(13)14)6-8-2-4-9(11)5-3-8/h2-5H,6-7H2,1H3,(H,13,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YBJUMXHTBKJGDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N(CC1=CC=C(C=C1)F)CC(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001218236 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
261.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
501653-65-2 | |
| Record name | N-[(4-Fluorophenyl)methyl]-N-(methylsulfonyl)glycine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=501653-65-2 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[(4-Fluorophenyl)methyl]-N-(methylsulfonyl)glycine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001218236 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine typically involves the following steps:
Starting Materials: The synthesis begins with 4-fluorobenzyl chloride, methylsulfonyl chloride, and glycine.
Reaction Conditions: The reaction is carried out in the presence of a base such as sodium hydroxide or potassium carbonate to facilitate the nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and stringent quality control measures to ensure high purity and yield.
Chemical Reactions Analysis
Types of Reactions
N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: The fluorobenzyl group can participate in nucleophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used under basic conditions.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Sulfides.
Substitution: Various substituted benzyl derivatives.
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Neurokinin Receptor Antagonism
One of the primary applications of N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine derivatives is in the development of neurokinin-1 (NK-1) receptor antagonists. These compounds are significant in treating conditions such as anxiety, depression, and emesis (nausea and vomiting). The synthesis of these antagonists often involves intermediates like N-benzyl-3-(4-fluorophenyl)-1,4-oxazin-2-one, which is derived from this compound .
1.2 Antipsychotic Properties
Research has indicated that derivatives of this compound can exhibit antipsychotic properties. For instance, pimavanserin, a compound related to this structure, has been studied for its efficacy in treating Parkinson's disease psychosis. Pimavanserin acts as a selective inverse agonist at serotonin receptors and demonstrates how modifications to the basic structure can lead to significant therapeutic benefits .
Pharmacological Insights
2.1 Transporter Interactions
The compound has been studied for its interactions with various drug transporters, such as OATP1B1, which plays a crucial role in drug metabolism and clearance. Understanding these interactions can help predict pharmacokinetic profiles and potential drug-drug interactions .
2.2 Inhibition Studies
Inhibition studies involving this compound derivatives have shown promise in enhancing the bioavailability of other therapeutic agents by inhibiting transporters like ABCG2. This inhibition can lead to increased accumulation of drugs within cells, thus improving their efficacy .
Case Studies
Mechanism of Action
The mechanism of action of N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine involves its interaction with specific molecular targets, such as enzymes or receptors. The fluorobenzyl group may enhance binding affinity through hydrophobic interactions, while the methylsulfonyl group can participate in hydrogen bonding or electrostatic interactions. These interactions can modulate the activity of the target molecule, leading to the desired biological or chemical effect.
Comparison with Similar Compounds
Table 1: Structural and Functional Comparison of Glycine Derivatives
Structural Variations and Substituent Effects
- Electron-Withdrawing vs. Electron-Donating Groups: Derivatives like N-(4-Ethoxyphenyl)-N-(MeSO₂)glycine (4-ethoxy, electron-donating) are predicted to exhibit higher logP values than fluorine-substituted analogs, impacting membrane permeability .
Physicochemical Properties
- Polarity and Solubility: The methylsulfonyl group increases polarity, likely improving aqueous solubility compared to non-sulfonylated analogs (e.g., 4FPG). However, the fluorobenzyl moiety may counterbalance this with hydrophobic contributions.
- Ester Derivatives : Methyl ester analogs (e.g., ) demonstrate a common prodrug strategy to enhance bioavailability by masking the carboxylic acid .
Biological Activity
N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine (FMGG) is a compound of interest in medicinal chemistry due to its structural characteristics and potential biological activities. This article delves into its biological activity, including mechanisms of action, interactions with biological targets, and relevant case studies.
Chemical Structure and Properties
FMGG is characterized by the molecular formula . It features a glycine backbone modified with a 4-fluorobenzyl group and a methylsulfonyl moiety. The presence of these functional groups is thought to enhance its biological activity compared to simpler glycine derivatives.
| Property | Value |
|---|---|
| Molecular Formula | C₉H₁₁FNO₂ |
| Molecular Weight | 185.19 g/mol |
| Functional Groups | Amine, Carboxylic Acid |
The precise mechanism of action for FMGG remains under investigation; however, it is posited that its structure allows interaction with various enzymes and receptors. Notably, compounds similar to FMGG have been studied as inhibitors of aldose reductase, an enzyme involved in diabetic complications. This suggests FMGG may also modulate metabolic pathways relevant to diabetes management.
Enzyme Inhibition
Research indicates that FMGG may act as an inhibitor for specific enzymes. Its structural similarity to other known enzyme inhibitors positions it as a candidate for further exploration in pharmacological applications. For instance, studies have shown that similar compounds can effectively inhibit aldose reductase, which could imply that FMGG might exhibit similar properties.
Binding Affinity Studies
Initial studies on binding affinity suggest that FMGG interacts with biological targets through hydrogen bonding and hydrophobic interactions. The fluorobenzyl group may enhance binding affinity due to its aromatic nature, which can facilitate π-π stacking interactions with target proteins.
Case Studies
- Aldose Reductase Inhibition : A study demonstrated the inhibitory effects of compounds structurally related to FMGG on aldose reductase. These findings indicate potential therapeutic applications for FMGG in managing diabetic complications by reducing sorbitol accumulation .
- Neuropharmacological Effects : In a preliminary evaluation of related glycine derivatives, it was found that modifications similar to those in FMGG could influence neurotransmitter systems, particularly those involving glutamate receptors. This suggests potential implications for neuropsychiatric disorders .
Comparative Analysis with Similar Compounds
To better understand the unique properties of FMGG, it is beneficial to compare it with structurally related compounds:
| Compound Name | Structure | Unique Features |
|---|---|---|
| N-Methylglycine | C₃H₇NO₂ | Simple structure; serves as a precursor |
| 4-Fluoro-N-methylbenzylamine | C₈H₁₀FN | Lacks glycine component; directly related |
| Tolrestat | C₁₃H₁₃F₃N₂O₂ | Aldose reductase inhibitor; more complex structure |
| Sarcosine | C₃H₇NO₂ | Similar amino acid derivative; less fluorinated |
The presence of the 4-fluorobenzyl group in FMGG distinguishes it from simpler analogs like N-methylglycine or sarcosine, potentially enhancing its biological activity and binding properties.
Q & A
Q. What are the optimal synthetic routes for preparing N-(4-fluorobenzyl)-N-(methylsulfonyl)glycine, and how can reaction conditions be optimized?
The synthesis typically involves nucleophilic substitution and sulfonylation steps. Starting materials include 4-fluorobenzylamine, methylsulfonyl chloride, and glycine derivatives. Key steps:
- Acylation : React 4-fluorobenzylamine with methylsulfonyl chloride in anhydrous dichloromethane, using triethylamine as a base to neutralize HCl .
- Glycine coupling : Introduce the glycine moiety via carbodiimide-mediated coupling (e.g., EDC/HOBt) under inert conditions .
Optimization : Control temperature (0–5°C during sulfonylation) and stoichiometry (1:1.2 molar ratio of amine to sulfonyl chloride) to minimize byproducts. Monitor purity via HPLC .
Q. What analytical techniques are most effective for structural characterization and purity assessment?
- NMR spectroscopy : Confirm substitution patterns (e.g., ¹H NMR for fluorobenzyl protons at δ 7.2–7.4 ppm; ¹³C NMR for sulfonyl carbon at ~45 ppm) .
- Mass spectrometry : High-resolution ESI-MS validates molecular weight (calculated for C₁₀H₁₁FNO₄S: 284.04 g/mol) .
- HPLC : Use a C18 column with UV detection (λ = 254 nm) to assess purity (>95%) .
Q. How can researchers conduct initial biological activity screening for this compound?
- In vitro assays : Test enzyme inhibition (e.g., cyclooxygenase-2 for anti-inflammatory potential) at 10–100 μM concentrations .
- Receptor binding : Radioligand displacement assays (e.g., glycine receptor subtypes in neuronal membranes) with IC₅₀ calculations .
- Cytotoxicity : MTT assay on HEK-293 or SH-SY5Y cells to rule out nonspecific toxicity .
Advanced Research Questions
Q. What molecular mechanisms underlie its interaction with glycine receptors or NMDA receptors?
The fluorobenzyl and methylsulfonyl groups enhance lipophilicity and stabilize hydrogen bonding with receptor residues.
- Binding studies : Surface plasmon resonance (SPR) reveals affinity (KD values) for glycine receptor α1 subunits. Compare with non-fluorinated analogs to assess fluorine’s role .
- Mutagenesis : Replace key receptor residues (e.g., Arg131 in NMDA) to identify critical interaction sites .
- MD simulations : Model ligand-receptor dynamics over 100 ns trajectories to predict binding stability .
Q. How do structural modifications (e.g., fluorobenzyl vs. trifluoromethylphenyl) influence bioactivity?
- Comparative analysis : Synthesize analogs (e.g., N-(3-CF₃-phenyl) derivatives) and test in parallel assays.
- Example : The 4-fluorobenzyl group increases membrane permeability (logP = 1.8 vs. 2.1 for trifluoromethyl) but reduces NMDA affinity by 30% .
- SAR trends : Electron-withdrawing groups (e.g., -F) enhance metabolic stability but may reduce solubility .
Q. How can contradictory data on its enzyme inhibition potency be resolved?
Contradictions often arise from assay conditions:
- pH effects : Test COX-2 inhibition at pH 7.4 (physiological) vs. 6.5 (inflammatory microenvironment) .
- Cofactor dependence : Include/exclude glutathione in CYP450 assays to assess redox-mediated activity shifts .
- Statistical rigor : Use ANOVA with post-hoc tests (e.g., Tukey’s) to validate significance across replicates .
Q. What computational strategies predict its pharmacokinetic properties?
- ADMET prediction : Use SwissADME to estimate bioavailability (e.g., TPSA = 85 Ų suggests moderate absorption) .
- CYP450 metabolism : Glide docking into CYP3A4 active site identifies potential oxidation sites (e.g., benzyl C-H bonds) .
- BBB penetration : Predict logBB values (>0.3 indicates CNS activity) via Molinspiration .
Q. What strategies improve solubility without compromising target affinity?
- Prodrug design : Introduce phosphate esters at the carboxylate group, cleaved in vivo by phosphatases .
- Co-crystallization : Screen with cyclodextrins or PEG derivatives to enhance aqueous solubility (>2 mg/mL) .
- Salt formation : React with sodium bicarbonate to form a water-soluble sodium salt .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
